molecular formula C20H19NO4S3 B13086833 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid

8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid

Cat. No.: B13086833
M. Wt: 433.6 g/mol
InChI Key: JYHUSSKQMHZFPO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. It contains a carboxylic acid group, which imparts acidity and potential for chemical reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to this compound:

    Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.

    Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.

    Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.

    Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.

Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: Halogenation or other substitutions can modify the benzothiazole ring.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine).

Major Products::
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Reduction: Alcohol analogs.
  • Substitution: Halogenated benzothiazoles.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential antimicrobial or anticancer properties.

    Industry: Dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound’s effects likely involve:

    Molecular Targets: Specific proteins or enzymes.

    Pathways: Signaling cascades or metabolic processes.

Comparison with Similar Compounds

While unique, it shares features with related benzothiazoles:

    Similar Compounds:

Properties

Molecular Formula

C20H19NO4S3

Molecular Weight

433.6 g/mol

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid

InChI

InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23)

InChI Key

JYHUSSKQMHZFPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C

Origin of Product

United States

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